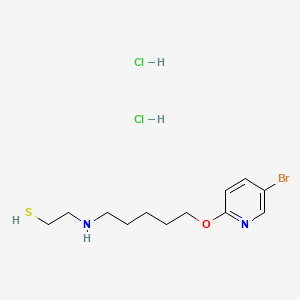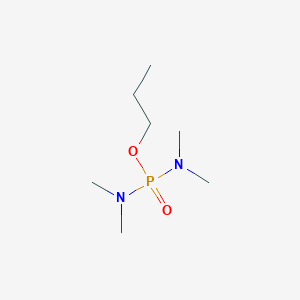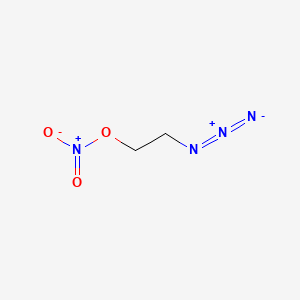
1-Butene, 2,4-bis-trimethylsilyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butene, 2,4-bis-trimethylsilyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a butene backbone. This compound is notable for its unique structural properties, which make it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Butene, 2,4-bis-trimethylsilyl can be synthesized through the hydrosilylation of 1,4-butadiene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trimethylsilyl groups to the butene backbone .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反应分析
Types of Reactions: 1-Butene, 2,4-bis-trimethylsilyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
1-Butene, 2,4-bis-trimethylsilyl has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Butene, 2,4-bis-trimethylsilyl involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect sensitive functional groups, and facilitate specific chemical transformations. The pathways involved often include the formation of transient silanol intermediates and the subsequent stabilization of reactive species .
相似化合物的比较
1,4-Bis(trimethylsilyl)butadiyne: Another organosilicon compound with similar applications but different structural properties.
2-Butene-1,4-diol, 2TMS derivative: A related compound with distinct reactivity and applications.
Uniqueness: 1-Butene, 2,4-bis-trimethylsilyl is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
53304-31-7 |
|---|---|
分子式 |
C10H24Si2 |
分子量 |
200.47 g/mol |
IUPAC 名称 |
trimethyl(3-trimethylsilylbut-3-enyl)silane |
InChI |
InChI=1S/C10H24Si2/c1-10(12(5,6)7)8-9-11(2,3)4/h1,8-9H2,2-7H3 |
InChI 键 |
WMEQUYVJHRHLRD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCC(=C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)



